1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione
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Overview
Description
1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common synthetic route involves the base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst . This reaction selectively produces the thiopropargylated triazole in high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Cycloaddition Reactions: The triazole ring can participate in 1,3-dipolar cycloaddition reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include propargyl bromide, sodium bicarbonate, and copper(II) sulfate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, with activity against various bacteria and fungi. It is also being investigated for its potential anticancer properties.
Biochemistry: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and molecular pathways.
Industrial Applications: The compound can be used in the synthesis of other heterocyclic compounds, which have applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase IV and dihydrofolate reductase . These interactions disrupt essential cellular processes, leading to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole core.
Taribavirin: An antiviral drug that also features a triazole ring.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
449773-37-9 |
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Molecular Formula |
C17H16FN3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione |
InChI |
InChI=1S/C17H16FN3S/c18-14-9-7-13(8-10-14)16-19-11-4-12-20(19)17(22)21(16)15-5-2-1-3-6-15/h1-3,5-10,16H,4,11-12H2 |
InChI Key |
UYEWESFPTVLZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(N(C(=S)N2C1)C3=CC=CC=C3)C4=CC=C(C=C4)F |
solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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